

Characterization of 4-Nitro-3-(octanoyloxy)benzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Nitro-3-(octanoyloxy)benzoic acid

Cat. No.: B124869

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Abstract

This technical guide provides a comprehensive overview of **4-Nitro-3-(octanoyloxy)benzoic acid**, a significant chromogenic substrate utilized in the study of phospholipase A2 (PLA2) activity. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and summarizes its key characterization data. Furthermore, it explores its primary biological application and the underlying mechanism of action. The information herein is intended to be a valuable resource for researchers and professionals engaged in enzymology, drug discovery, and related fields.

Chemical and Physical Properties

4-Nitro-3-(octanoyloxy)benzoic acid, also known by the acronyms 4N3OBA or NOBA, is an organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.^[1] The presence of the electron-withdrawing nitro group influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The octanoyl chain provides hydrophobic character to the molecule.^[1]

Table 1: Physicochemical Properties of **4-Nitro-3-(octanoyloxy)benzoic acid**

Property	Value	Reference
CAS Number	55894-52-5	[2][3]
Molecular Formula	C ₁₅ H ₁₉ NO ₆	[3]
Molecular Weight	309.31 g/mol	[2][3]
Appearance	Off-white solid	[2]
Melting Point	146 - 148 °C	[2]
Solubility	Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml)	[2]

Synthesis and Purification

The synthesis of **4-Nitro-3-(octanoyloxy)benzoic acid** is typically achieved through the esterification of its precursor, 3-hydroxy-4-nitrobenzoic acid, with octanoyl chloride. The synthesis of the precursor itself can be accomplished by the nitration of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid

This protocol describes a general method for the esterification of 3-hydroxy-4-nitrobenzoic acid.

Materials:

- 3-hydroxy-4-nitrobenzoic acid
- Octanoyl chloride
- Pyridine (or another suitable base, e.g., triethylamine)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

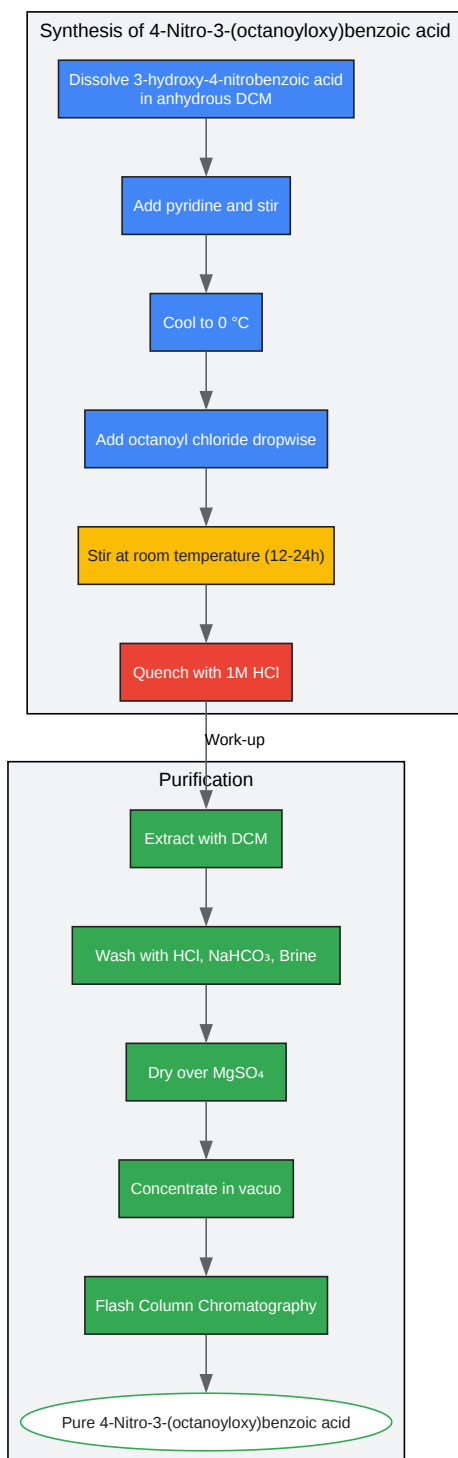
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

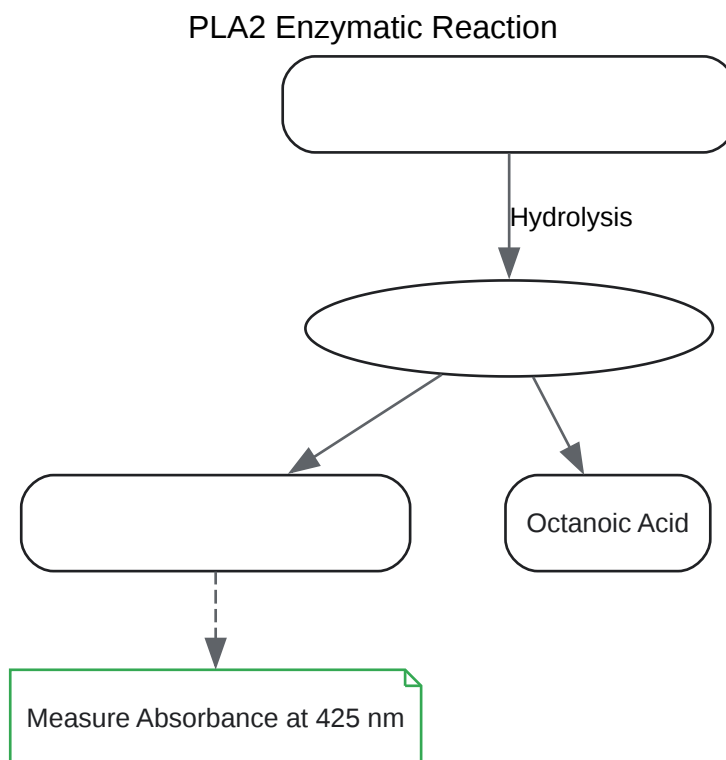
Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add pyridine (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.
- **Acylation:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Nitro-3-(octanoyloxy)benzoic acid**.

Synthesis Workflow Diagram

Synthesis Workflow





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References

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